![molecular formula C25H24ClF3N4O2 B3034924 1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 251310-55-1](/img/structure/B3034924.png)

1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Descripción general

Descripción

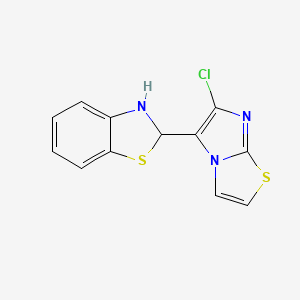

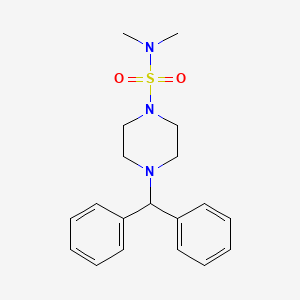

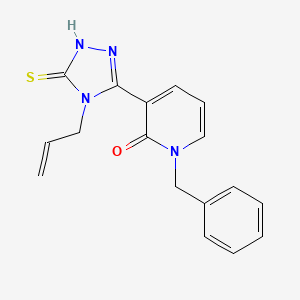

This compound is a complex organic molecule with a lengthy name. Let’s dissect it step by step:

- Core Structure : The core structure is an isoquinoline , which is a bicyclic aromatic compound containing a pyridine ring fused to a benzene ring.

- Functional Groups :

- Trifluoromethyl Group (CF₃) : Attached to the 5-position of the pyridine ring, this group imparts unique chemical properties.

- Chloro Group (Cl) : Located at the 3-position of the pyridine ring.

- Amino Group (NH₂) : Connected to the 2-position of the pyridine ring.

- Hydroxypropyl Group (-CH₂-CHOH-CH₂OH) : Linked to the isoquinoline ring.

- Carboxamide Group (-CONH₂) : Present at the 2-position of the isoquinoline ring.

- Phenyl Group : Attached to the nitrogen atom of the carboxamide group.

Molecular Structure Analysis

The molecular formula of this compound is C₂₄H₁₈ClF₃N₄O₂ . The detailed three-dimensional arrangement of atoms can be visualized using computational tools or X-ray crystallography. The trifluoromethyl group’s position relative to the isoquinoline core significantly influences its properties.

Chemical Reactions Analysis

- Functional Group Transformations : The trifluoromethyl group can participate in various reactions, such as nucleophilic substitutions, radical reactions, and metal-catalyzed processes.

- Ring Closure Reactions : The formation of the isoquinoline ring likely involves cyclization reactions.

- Amide Hydrolysis : The carboxamide group can undergo hydrolysis under specific conditions.

Physical And Chemical Properties Analysis

- Solubility : Solubility in various solvents (polar, nonpolar) affects its practical use.

- Melting Point and Boiling Point : These values provide insights into its stability and handling.

- Spectroscopic Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data can confirm its structure.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

A key aspect of scientific research involving this compound is focused on the synthesis techniques and the development of its derivatives. Kumar and Vijayakumar (2018) demonstrated an efficient method for synthesizing a series of 3-substituted-4-arylquinoline derivatives, highlighting the versatility of quinoline structures in chemical synthesis (Kumar & Vijayakumar, 2018). Additionally, Yamamoto et al. (2016) identified a potent glycine transporter 1 inhibitor, showcasing the potential of similar compounds in therapeutic applications (Yamamoto et al., 2016).

Antioxidant and Antitumour Activities

Research by Tumosienė et al. (2019) on pyrrolidine-3-carboxylic acid derivatives, which share structural similarities with the compound , revealed significant antioxidant activities. This indicates potential applications in oxidative stress-related conditions (Tumosienė et al., 2019). Furthermore, Ji et al. (2018) synthesized a compound with distinct inhibitory capacity against cancer cell lines, demonstrating the potential of such compounds in oncology (Ji et al., 2018).

Antiviral and Anticonvulsant Properties

Ivashchenko et al. (2014) synthesized derivatives that showed efficacy against viruses like the hepatitis C virus, indicating possible antiviral applications (Ivashchenko et al., 2014). Additionally, Paronikyan et al. (2004) found that certain pyrazolo and isoquinoline derivatives exhibit anticonvulsant properties, suggesting potential use in treating neurological disorders (Paronikyan et al., 2004).

Antibacterial and Anticancer Evaluation

Bondock and Gieman (2015) explored the antibacterial and anticancer properties of 2-chloro-3-hetarylquinolines, which can inform the development of new therapeutic agents (Bondock & Gieman, 2015).

Safety And Hazards

- Toxicity : Assessing toxicity is crucial, especially considering the trifluoromethyl group.

- Stability : Stability under different conditions (light, temperature, pH) impacts safety.

- Handling Precautions : Proper lab practices are essential due to potential hazards.

Direcciones Futuras

- Biological Studies : Investigate its biological activity, potential targets, and therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy or reduce toxicity.

- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.

Propiedades

IUPAC Name |

1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClF3N4O2/c26-21-12-17(25(27,28)29)14-30-23(21)31-15-19(34)13-22-20-9-5-4-6-16(20)10-11-33(22)24(35)32-18-7-2-1-3-8-18/h1-9,12,14,19,22,34H,10-11,13,15H2,(H,30,31)(H,32,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUYFHKPURJUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)CC(CNC3=C(C=C(C=N3)C(F)(F)F)Cl)O)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

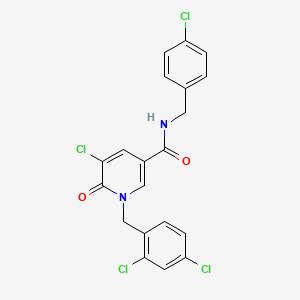

![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)

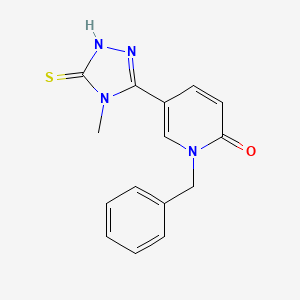

![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)

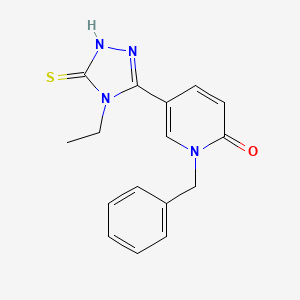

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)